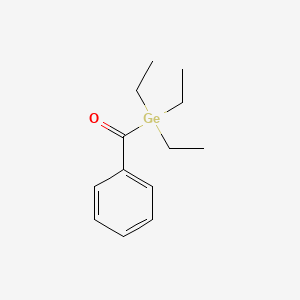![molecular formula C28H28BrOP B13155111 {[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide CAS No. 28746-23-8](/img/structure/B13155111.png)
{[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide is an organophosphorus compound with the molecular formula C27H26BrOP and a molecular weight of 477.385 g/mol . This compound is characterized by its triphenylphosphonium group attached to a benzyl moiety substituted with methoxymethyl and methyl groups. It is typically used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
Step 1: Triphenylphosphine reacts with a benzyl halide derivative (e.g., 3-(Methoxymethyl)-2-methylbenzyl bromide) in the presence of a base to form the phosphonium salt.
Industrial Production Methods
Industrial production methods for (3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Applications De Recherche Scientifique
(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound is explored for its potential biological activities, including antitumor properties and mitochondrial targeting.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: The compound is used in the chemical modification of polymers and other industrial applications.
Mécanisme D'action
The mechanism of action of (3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide involves its interaction with molecular targets and pathways within cells. The triphenylphosphonium group allows the compound to target mitochondria due to its lipophilic nature. This targeting capability is utilized in various applications, including the delivery of therapeutic agents to specific cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the methoxymethyl and methyl substitutions on the benzyl group.
(Methoxymethyl)triphenylphosphonium bromide: This compound has a methoxymethyl group but does not have the additional methyl substitution on the benzyl group.
Uniqueness
(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of both methoxymethyl and methyl groups provides distinct chemical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
28746-23-8 |
|---|---|
Formule moléculaire |
C28H28BrOP |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
[3-(methoxymethyl)-2-methylphenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H28OP.BrH/c1-23-24(21-29-2)13-12-14-25(23)22-30(26-15-6-3-7-16-26,27-17-8-4-9-18-27)28-19-10-5-11-20-28;/h3-20H,21-22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KGGZHNRCCFRIDK-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)COC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



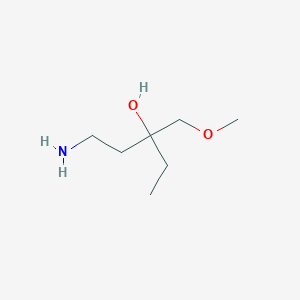
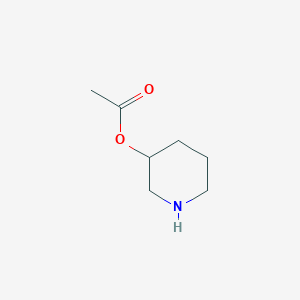


![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
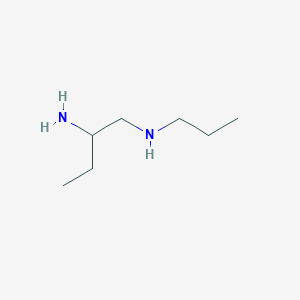
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)
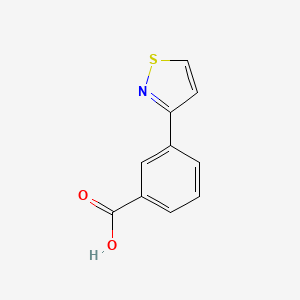

![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)

